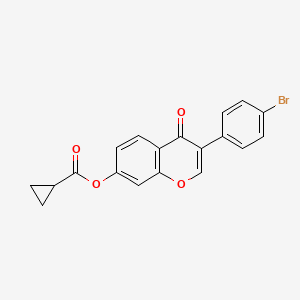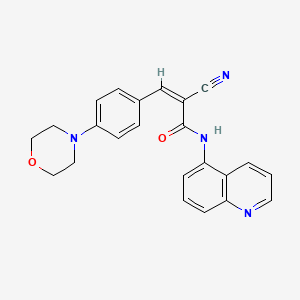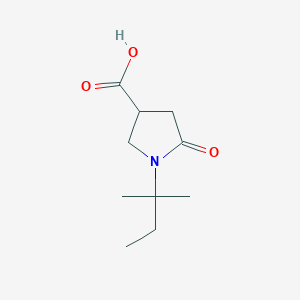
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate” is a complex organic molecule. It contains a chromen-7-yl group, a cyclopropanecarboxylate group, and a 4-bromophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The chromen-7-yl group is a bicyclic structure containing a benzene ring fused to a heterocyclic pyran ring. The 4-bromophenyl group is a benzene ring with a bromine atom at the 4-position. The cyclopropanecarboxylate group is a three-membered ring attached to a carboxylate group .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For instance, the bromine atom in the 4-bromophenyl group could potentially undergo nucleophilic aromatic substitution reactions . The carboxylate group in the cyclopropanecarboxylate could participate in various reactions involving carboxylic acids and their derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Liquid Crystalline Materials
3-(4-Bromophenyl)-isoxazol-5(4H)-one: serves as a versatile building block for liquid crystal oligomers and polymers. Liquid crystals, often considered a fourth state of matter, exhibit anisotropic behavior and find applications in technologies such as liquid crystal displays (LCDs) . Researchers have synthesized comb-shaped methacrylate oligomers based on this compound, which display a smectic A mesophase (SmA) above a soft crystal phase (CrE). Additionally, main-chain liquid crystal polymers (MCLCPs) have been prepared using this key intermediate .
Antimicrobial and Anticancer Derivatives
Efforts to combat drug resistance by pathogens and cancer cells have led to the study of pharmacological activities of newly synthesized derivatives3-(4-Bromophenyl)-isoxazol-5(4H)-one derivatives, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, have shown promise in antimicrobial and anticancer applications .
Electrochemical Transformations
In a recent study, researchers investigated the electrochemically induced multicomponent transformation of 3-(4-bromophenyl)-isoxazol-5(4H)-one along with other reactants. The resulting product exhibited interesting structural features, including a pyran ring system, and could have potential applications in materials science or organic synthesis .
Functional Materials
Given its heterocyclic nature, 3-(4-bromophenyl)-isoxazol-5(4H)-one offers opportunities for designing functional materials. Researchers explore its use in organic semiconductors, thin film deposition, and other applications where processability, chemical resistance, and functionality are crucial .
Synthetic Chemistry
Beyond specific applications, the synthesis of diverse functional compounds using isoxazolines and isoxazoles remains an exciting avenue. Researchers can tailor molecular structures for various practical applications, including pharmaceuticals and materials science .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazoline derivatives, have been reported to interact with various biological targets, including acetylcholinesterase (ache) in the cholinergic nervous system .
Mode of Action
For instance, some pyrazoline derivatives have been shown to inhibit AchE activity, affecting normal nerve pulses’ transmission .
Biochemical Pathways
For instance, pyrazoline derivatives have been associated with the modulation of oxidative stress pathways, affecting the production of reactive oxygen species (ROS) and lipid peroxidation .
Result of Action
Similar compounds have been associated with various biological and pharmacological activities, including antioxidant, antitumor, and anti-neurotoxic potential .
properties
IUPAC Name |
[3-(4-bromophenyl)-4-oxochromen-7-yl] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrO4/c20-13-5-3-11(4-6-13)16-10-23-17-9-14(7-8-15(17)18(16)21)24-19(22)12-1-2-12/h3-10,12H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWXBCNLXWBJJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-carbamoylbenzofuran-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2383510.png)
![4-methoxyphenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether](/img/structure/B2383511.png)
![2-(4-chlorophenyl)-N-cyclohexyl-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2383512.png)



![(E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid](/img/structure/B2383519.png)
![(9r,9'r,10S,10'S)-1,1'-(oxybis(methylene))bis(9,10-dihydro-9,10-[1,2]benzenoanthracene)](/img/structure/B2383521.png)
![N-[[2-(Methoxymethyl)-4-methylpyrazol-3-yl]methyl]-N-(2-methylphenyl)prop-2-enamide](/img/structure/B2383522.png)
![N-[2-(4-Fluorophenyl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2383524.png)
![Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2383525.png)
